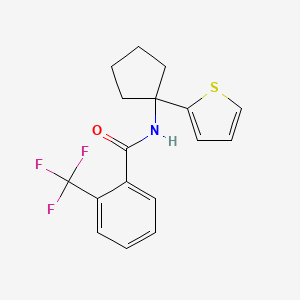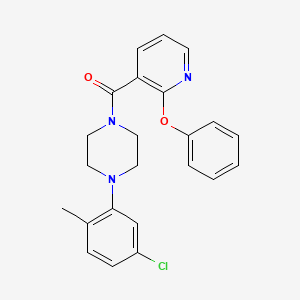![molecular formula C14H15N3O3S B2575222 N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2097927-37-0](/img/structure/B2575222.png)
N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that belongs to the class of aminobenzenesulfonamides This compound is characterized by the presence of a benzofuran ring, a sulfonamide group, and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-amino-6-methylpyrimidine with benzofuran-5-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. It is known to bind to heat shock protein HSP 90-alpha, which plays a crucial role in protein folding and stabilization. By inhibiting this protein, the compound can disrupt various cellular processes, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-N-methylpyrimidin-4-amine: Shares the pyrimidine ring but lacks the benzofuran and sulfonamide groups.
2-amino-6-methylpyrimidine-4-thione: Contains the pyrimidine ring with a thione group instead of the benzofuran and sulfonamide groups.
Uniqueness
N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its combination of a benzofuran ring, a sulfonamide group, and a pyrimidine ring.
Propiedades
IUPAC Name |
N-[(6-methylpyrimidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-10-6-12(16-9-15-10)8-17-21(18,19)13-2-3-14-11(7-13)4-5-20-14/h2-3,6-7,9,17H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCKRSHCXMDDSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2575141.png)


![(Z)-1-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2575145.png)
![2,2-difluoro-2-(4-fluorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2575150.png)
![{[1-(Furan-2-yl)ethyl]carbamoyl}methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate](/img/structure/B2575152.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2575153.png)

![(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enenitrile](/img/structure/B2575156.png)

![N-[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]but-2-ynamide](/img/structure/B2575161.png)

